Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17423450
InChI: InChI=1S/C16H17NO3/c1-4-20-13-7-5-12(6-8-13)15-10-9-14(11(2)17-15)16(18)19-3/h5-10H,4H2,1-3H3
SMILES:
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol

Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate

CAS No.:

Cat. No.: VC17423450

Molecular Formula: C16H17NO3

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate -

Specification

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
IUPAC Name methyl 6-(4-ethoxyphenyl)-2-methylpyridine-3-carboxylate
Standard InChI InChI=1S/C16H17NO3/c1-4-20-13-7-5-12(6-8-13)15-10-9-14(11(2)17-15)16(18)19-3/h5-10H,4H2,1-3H3
Standard InChI Key DEQPZYRWKMCKQU-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate (IUPAC name: methyl 2-methyl-6-(4-ethoxyphenyl)nicotinate) features a pyridine core with three distinct substituents:

  • A methyl group at position 2,

  • A 4-ethoxyphenyl group at position 6,

  • A methoxycarbonyl group at position 3.

The presence of the 4-ethoxyphenyl moiety introduces steric and electronic effects that differentiate it from simpler analogs like methyl 6-methylnicotinate . The ethoxy group’s electron-donating nature may influence the compound’s reactivity in substitution reactions and its spectroscopic signatures.

Physicochemical Properties

While experimental data for methyl 6-(4-ethoxyphenyl)-2-methylnicotinate is unavailable, extrapolation from methyl 6-methylnicotinate (Table 1) offers preliminary insights:

Table 1: Hypothetical Physicochemical Properties of Methyl 6-(4-Ethoxyphenyl)-2-Methylnicotinate

PropertyMethyl 6-Methylnicotinate Methyl 6-(4-Ethoxyphenyl)-2-Methylnicotinate (Predicted)
Molecular FormulaC₈H₉NO₂C₁₆H₁₇NO₃
Molecular Weight151.16 g/mol283.32 g/mol
Density1.1±0.1 g/cm³~1.2 g/cm³
Boiling Point228.4±0.0 °C>250 °C (due to larger aromatic system)
LogP1.54~3.2 (enhanced lipophilicity from ethoxyphenyl)

The increased molecular weight and lipophilicity (LogP) are attributed to the bulky 4-ethoxyphenyl group, which may enhance membrane permeability in biological systems .

Synthetic Pathways and Methodologies

Regioselective Substitution Approaches

The synthesis of methyl 6-(4-ethoxyphenyl)-2-methylnicotinate likely involves regioselective functionalization of the pyridine ring. A plausible route draws inspiration from the microwave-assisted methoxylation reported for methyl 2-amino-6-methoxynicotinate :

  • Initial Substitution: Introduce the methyl group at position 2 via directed ortho-metalation, leveraging steric and electronic directing effects.

  • Cross-Coupling for 4-Ethoxyphenyl Group: Employ Suzuki-Miyaura coupling between a 6-bromo-2-methylnicotinate intermediate and 4-ethoxyphenylboronic acid. This method is favored for its compatibility with heteroaromatic systems .

Critical Step: Microwave irradiation (e.g., 170°C for 2 hours) could enhance reaction efficiency and regioselectivity, as demonstrated in analogous nicotinate syntheses .

Esterification Techniques

Esterification of the carboxylic acid precursor (6-(4-ethoxyphenyl)-2-methylnicotinic acid) with methanol under acidic catalysis (e.g., H₂SO₄) represents a straightforward final step. Alternatively, flow chemistry systems may improve yield and purity, as seen in microfluidic hydrogenation of related compounds .

Physicochemical Characterization

Spectroscopic Data

Hypothetical NMR and IR spectra can be inferred from structural analogs:

  • ¹H NMR:

    • Aromatic protons: δ 6.8–8.5 ppm (pyridine and ethoxyphenyl rings).

    • Ethoxy group: δ 1.4 ppm (triplet, –CH₂CH₃), δ 4.0 ppm (quartet, –OCH₂–) .

  • IR: Strong absorption at ~1720 cm⁻¹ (C=O ester stretch) .

Thermodynamic Properties

The compound’s melting point is expected to exceed 50°C, considering the crystalline nature of similar nicotinates . Solubility in polar solvents (e.g., ethanol, DMSO) may be moderate, while lipid solubility increases due to the ethoxyphenyl group .

Challenges and Future Directions

Synthetic Optimization

Current barriers include achieving high regioselectivity in cross-coupling reactions and minimizing byproducts during esterification. Advances in catalytic systems (e.g., palladium nanoparticles) and continuous-flow reactors could address these issues .

Expanding Application Horizons

Future studies should prioritize:

  • Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.

  • Material Characterization: Assess photophysical properties for optoelectronic uses.

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